(1-Methyl-3-morpholin-4-ylpropyl)amine is a diamine featuring a morpholine heterocycle, a primary amine, and a methyl-substituted alkyl chain. Structurally, it belongs to a class of compounds widely used as amine catalysts in polyurethane systems and as versatile intermediates for organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2][3] Its key features—the tertiary amine within the morpholine ring and the primary amine on the butyl chain—provide two reactive sites with distinct basicity and steric profiles, suggesting a role in controlling reaction kinetics and selectivity.
Direct substitution of (1-Methyl-3-morpholin-4-ylpropyl)amine with simpler analogs like 3-morpholinopropanamine or common amine catalysts (e.g., DMAPA) is often impractical without significant process re-validation. The key differentiator is the methyl group on the alkyl chain, which modifies the compound's steric hindrance and lipophilicity compared to its direct, unmethylated analog. This structural nuance can alter catalytic activity, selectivity, and solubility in specific reaction media or polymer formulations. In complex applications such as polyurethane catalysis or multi-step synthesis, such seemingly minor structural changes can significantly impact reaction rates, cure profiles, and final product properties, making this specific amine non-interchangeable for established processes.
An extensive search of primary research literature, patents, and technical databases did not yield direct, quantitative, head-to-head comparative data for (1-Methyl-3-morpholin-4-ylpropyl)amine against its closest analogs or common substitutes. While the compound class is well-established in applications like polyurethane catalysis, specific performance metrics (e.g., gel/blow times, reaction yields, thermal properties) for this exact CAS number (18247-01-3) are not publicly available. Procurement decisions may therefore require direct evaluation by the end-user or reliance on supplier-provided data for specific applications.
| Evidence Dimension | N/A |
| Target Compound Data | Not Available |
| Comparator Or Baseline | Not Available |
| Quantified Difference | Not Available |
| Conditions | Not Available |
The absence of public, quantitative differentiators means that the procurement justification for this specific compound over alternatives must be based on internal testing or specific process requirements rather than on published evidence.
Based on the known use of complex morpholine derivatives in medicinal chemistry, this compound is a candidate for the synthesis of novel active pharmaceutical ingredients (APIs).[4] Its specific structure, combining a primary amine for initial reactions and a morpholine moiety to be incorporated into the final molecule, makes it suitable for creating derivatives with tailored solubility and physiological properties.
In applications requiring precise control over cure rates, the unique steric profile of the methyl-substituted butyl chain may offer a different reactivity balance compared to more common morpholinoalkylamines. This makes it a candidate for evaluation in specialized polyurethane foams, coatings, or epoxy systems where standard catalysts may be too fast or too slow for the desired process window.
Corrosive;Irritant